molecular formula C13H12N4O2S B2754851 Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate CAS No. 303997-28-6

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate

Cat. No.: B2754851
CAS No.: 303997-28-6
M. Wt: 288.33
InChI Key: LKISWNXTEDFACJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is a synthetic organic compound characterized by its unique triazoloquinoxaline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazoloquinoxaline moiety imparts unique chemical and biological properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. This can be achieved through the reaction of 1-methyl-1,2,4-triazole with a quinoxaline derivative under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This is typically done by reacting the triazoloquinoxaline intermediate with a thiol reagent, such as thioglycolic acid, under suitable conditions.

    Esterification: Finally, the esterification of the resulting sulfanyl compound with methanol in the presence of an acid catalyst yields this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinoxaline core or the ester group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and thioethers.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its triazoloquinoxaline core is known for its ability to interact with biological targets, making it a candidate for drug development. Studies have indicated its potential use as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,4-triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core but lacks the sulfanyl and ester groups.

    Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate: Similar structure but with a thioether instead of a sulfanyl group.

Uniqueness

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-15-16-12-13(20-7-11(18)19-2)14-9-5-3-4-6-10(9)17(8)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKISWNXTEDFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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